molecular formula C33H29N3O2S B453739 N-BENZYL-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYLTHIOUREA

N-BENZYL-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYLTHIOUREA

Cat. No.: B453739
M. Wt: 531.7g/mol
InChI Key: WYBPNBFETKLAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea is a complex organic compound with a molecular formula of C33H29N3O2S This compound is known for its unique structural features, which include a quinoline ring, an isopropoxyphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The quinoline ring is synthesized through a series of reactions, often starting with aniline derivatives and involving cyclization reactions.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiourea Moiety: The thiourea group is formed by reacting isothiocyanates with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alkoxides under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-benzyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-benzyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-{[2-(3-isobutoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea
  • N-benzyl-N’-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea

Uniqueness

N-benzyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea stands out due to its specific structural features, which confer unique reactivity and potential applications. The presence of the isopropoxyphenyl group and the quinoline ring distinguishes it from other similar compounds, potentially leading to different biological activities and chemical properties.

Properties

Molecular Formula

C33H29N3O2S

Molecular Weight

531.7g/mol

IUPAC Name

N-[benzyl(phenyl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C33H29N3O2S/c1-23(2)38-27-17-11-14-25(20-27)31-21-29(28-18-9-10-19-30(28)34-31)32(37)35-33(39)36(26-15-7-4-8-16-26)22-24-12-5-3-6-13-24/h3-21,23H,22H2,1-2H3,(H,35,37,39)

InChI Key

WYBPNBFETKLAOB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)N(CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)N(CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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